

# commercial availability of 2-Bromo-5-fluoropyridine 1-oxide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Bromo-5-fluoropyridine 1-oxide

Cat. No.: B1441861

[Get Quote](#)

An In-Depth Technical Guide on **2-Bromo-5-fluoropyridine 1-oxide**: Commercial Availability, Synthesis, and Application Protocols

## Introduction

**2-Bromo-5-fluoropyridine 1-oxide** is a heterocyclic organic compound of significant interest to the pharmaceutical and fine chemical industries. As a derivative of pyridine, its unique electronic properties, stemming from the presence of a bromine atom, a fluorine atom, and an N-oxide functional group, make it a versatile building block in organic synthesis. The N-oxide group, in particular, modifies the reactivity of the pyridine ring, facilitating certain substitution reactions and serving as a key functional handle for further molecular elaboration. This guide provides a comprehensive overview of its commercial availability, details a representative synthetic protocol, outlines its applications, and establishes rigorous safety and handling procedures for laboratory and industrial use.

## Physicochemical Properties and Specifications

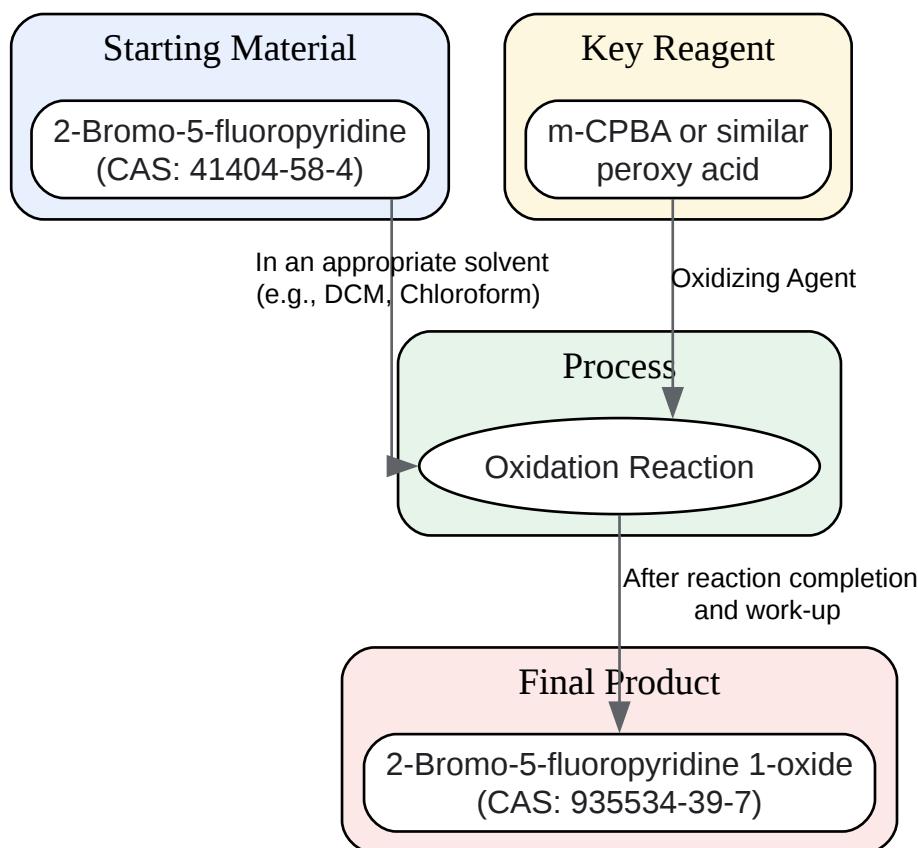
A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. Key data for **2-Bromo-5-fluoropyridine 1-oxide** are summarized below.

| Property           | Value                                          | Source              |
|--------------------|------------------------------------------------|---------------------|
| CAS Number         | 935534-39-7                                    | <a href="#">[1]</a> |
| Molecular Formula  | C <sub>5</sub> H <sub>3</sub> BrFNO            | <a href="#">[1]</a> |
| Molecular Weight   | 191.99 g/mol                                   | <a href="#">[1]</a> |
| Appearance         | Varies by supplier; often a solid.             | N/A                 |
| Purity             | Typically offered at ≥95% for research grades. | N/A                 |
| SMILES Code        | FC1=CC=C(Br)--INVALID-LINK--=C1                | <a href="#">[1]</a> |
| Storage Conditions | Inert atmosphere, 2-8°C.                       | <a href="#">[1]</a> |

## Commercial Availability and Sourcing

**2-Bromo-5-fluoropyridine 1-oxide** is available from several specialized chemical suppliers who cater to the research and development sector. It is typically sold in quantities ranging from grams to kilograms. When sourcing this compound, researchers should verify the purity specifications and request a certificate of analysis to ensure it meets the requirements for their intended application. It is important to note that this chemical is intended for professional research, manufacturing, and industrial use only and is not for medical or consumer applications.[\[2\]](#)[\[3\]](#)

Below is a table of representative suppliers:


| Supplier      | CAS Number Listed | Noted For                                                                                                              |
|---------------|-------------------|------------------------------------------------------------------------------------------------------------------------|
| BLD Pharm     | 935534-39-7       | Offers the product and provides key technical data such as MDL number and storage conditions. <a href="#">[1]</a>      |
| CP Lab Safety | 935534-39-7       | Lists the product with 95% purity, emphasizing its use is restricted to professional laboratories. <a href="#">[2]</a> |

## Synthesis and Manufacturing Overview

The synthesis of **2-Bromo-5-fluoropyridine 1-oxide** is typically achieved through the oxidation of its parent heterocycle, 2-Bromo-5-fluoropyridine (CAS: 41404-58-4). The parent compound itself is an important intermediate used in various cross-coupling reactions.[\[4\]](#) The N-oxidation is a common transformation in pyridine chemistry, often employing a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).

## Representative Synthetic Workflow

The logical flow for the synthesis begins with the commercially available 2-bromo-5-fluoropyridine, which is then subjected to an oxidation reaction to yield the target N-oxide.



[Click to download full resolution via product page](#)

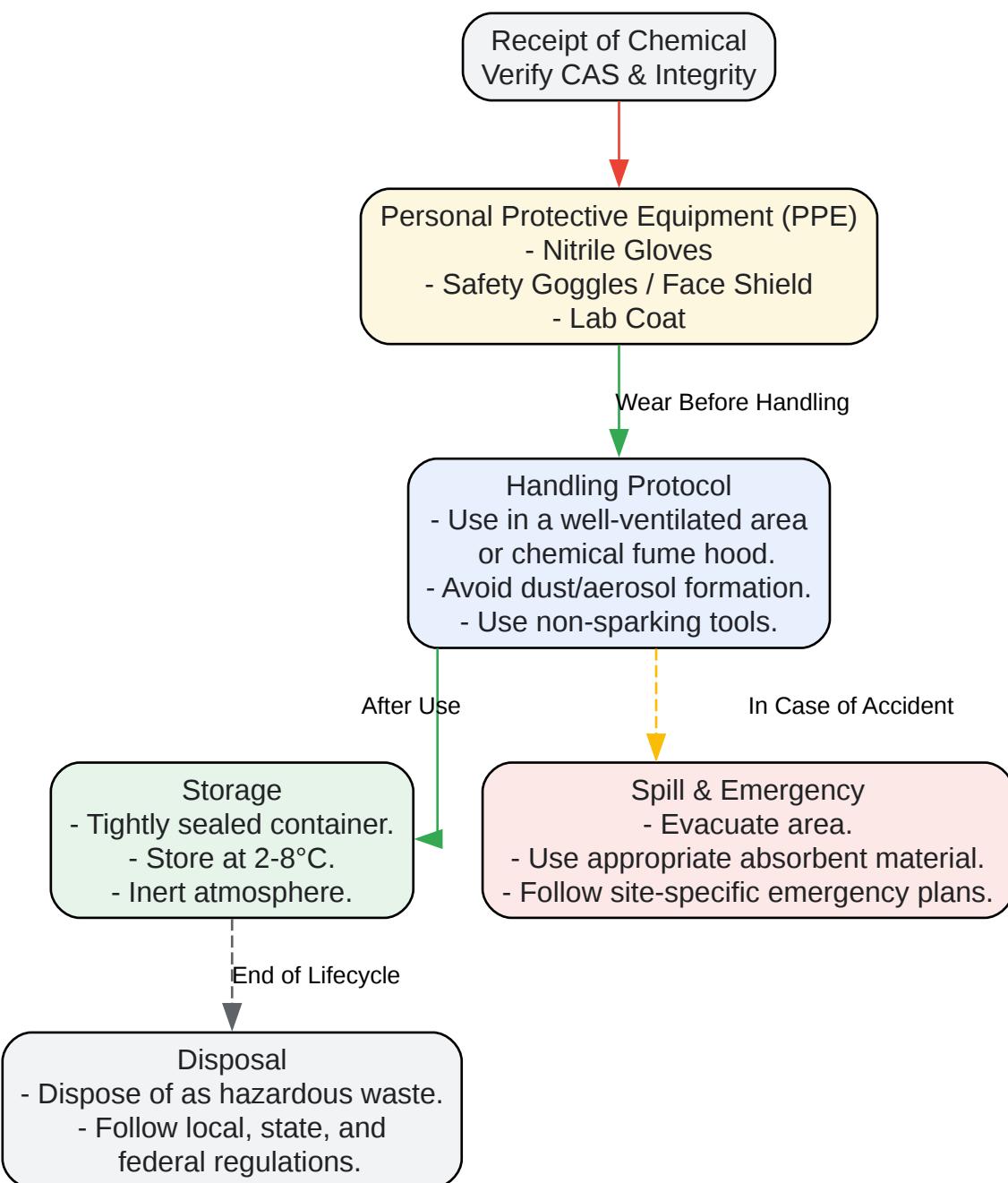
Caption: Synthetic pathway from precursor to final product.

## Detailed Experimental Protocol (General)

- **Dissolution:** Dissolve 2-Bromo-5-fluoropyridine (1 equivalent) in a suitable chlorinated solvent, such as dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).
- **Cooling:** Cool the solution to 0°C using an ice-water bath. This is crucial to control the exothermic nature of the oxidation reaction.
- **Reagent Addition:** Add a solution of m-CPBA (1.1 to 1.5 equivalents) in the same solvent dropwise to the cooled pyridine solution over 30-60 minutes. The slow addition prevents a rapid temperature increase.

- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to neutralize excess peroxy acid.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with the organic solvent (e.g., DCM).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **2-Bromo-5-fluoropyridine 1-oxide**.

## Applications in Research and Drug Development


**2-Bromo-5-fluoropyridine 1-oxide** serves as a key intermediate in the synthesis of more complex molecules. The presence of three distinct functional points—the bromine atom, the fluorine atom, and the N-oxide—allows for selective, stepwise modifications.

- Cross-Coupling Reactions: The bromine at the 2-position is susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, enabling the formation of C-C or C-N bonds.<sup>[5]</sup> The N-oxide group can influence the electronic nature of the ring, potentially altering the reactivity and regioselectivity of these transformations compared to the parent pyridine.
- Functionalization of the Pyridine Ring: The N-oxide can be used to direct further functionalization of the pyridine ring or can be removed in a later synthetic step via reduction.
- Medicinal Chemistry: Fluorinated pyridine scaffolds are prevalent in medicinal chemistry due to the ability of fluorine to modulate metabolic stability, pKa, and binding affinity. This makes **2-Bromo-5-fluoropyridine 1-oxide** a valuable starting material for the synthesis of novel drug candidates.

## Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety. While specific toxicity data for the N-oxide is limited, the safety profile can be inferred from the parent compound and general guidelines for halogenated pyridines. The parent compound, 2-Bromo-5-fluoropyridine, is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.<sup>[6]</sup>

## Mandatory Safety and Handling Workflow



[Click to download full resolution via product page](#)

Caption: Logical workflow for safe handling of the chemical.

## Key Safety Precautions

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[7][8]
- Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[6][7]
- Contact Avoidance: Avoid all personal contact, including skin and eye contact and inhalation. [6] In case of contact, wash the affected area thoroughly with soap and water.[9]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere to prevent degradation.[1]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

## Conclusion

**2-Bromo-5-fluoropyridine 1-oxide** is a valuable and commercially available reagent for advanced organic synthesis. Its trifunctional nature provides a platform for creating diverse and complex molecular architectures, particularly within the field of medicinal chemistry. While its utility is significant, the potential hazards associated with halogenated pyridines necessitate strict adherence to safety and handling protocols. By understanding its properties, sourcing it from reputable suppliers, and employing cautious laboratory practices, researchers can effectively leverage this compound to advance their scientific objectives.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 935534-39-7|2-Bromo-5-fluoropyridine 1-oxide|BLD Pharm [bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. calpaclab.com [calpaclab.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. 2-Bromo-5-fluoropyridine - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [commercial availability of 2-Bromo-5-fluoropyridine 1-oxide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1441861#commercial-availability-of-2-bromo-5-fluoropyridine-1-oxide\]](https://www.benchchem.com/product/b1441861#commercial-availability-of-2-bromo-5-fluoropyridine-1-oxide)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)